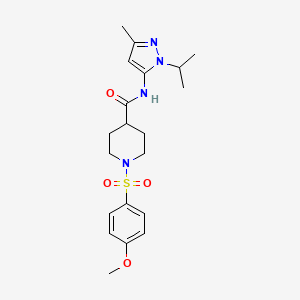
N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photopolymerization Initiators
Naphthalimide dyes, which include variants similar to the target compound, have been explored as one-component visible light initiators for photopolymerization. Studies on these compounds, such as those by Yang et al. (2018), have delved into their photochemical mechanisms and photopolymerization behavior, highlighting their potential in materials science and engineering applications (Yang et al., 2018).
Synthesis of Heterocyclic Compounds
Compounds structurally related to N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine have been employed in the synthesis of various heterocyclic compounds. For instance, Kim et al. (1990) used similar structures in the synthesis of pyrrolo[1,2-a]quinoxalines, showcasing the compound's role in advancing organic chemistry (Kim et al., 1990).
Antiplasmodial and Antiviral Activities
Research has also explored the functionalization of amino groups in 7-chloro-4-aminoquinoline derivatives for anti-malarial and anti-viral applications. A study by Mizuta et al. (2023) demonstrates the potential of these compounds in drug discovery for malaria and virus co-infections, including influenza A virus and SARS-CoV-2 (Mizuta et al., 2023).
Magnetic and Electrochemical Studies
The compound has been used in the synthesis of binuclear copper(II) complexes, as explored by Kamatchi et al. (2005). Their research focuses on the magnetic and electrochemical properties of these complexes, contributing to fields like inorganic chemistry and materials science (Kamatchi et al., 2005).
Luminescent Diimine Ligands
The structural analogues of this compound have been utilized in the synthesis of luminescent diimine ligands for Ir(III) complexes, as described by Shakirova et al. (2018). This research highlights the compound's application in the development of luminescent materials (Shakirova et al., 2018).
特性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6/c1-16-14-21(28-22(27-16)29-12-3-2-4-13-29)26-10-5-9-24-19-8-11-25-20-15-17(23)6-7-18(19)20/h6-8,11,14-15H,2-5,9-10,12-13H2,1H3,(H,24,25)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYQFDLLDHDDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NCCCNC3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloroquinolin-4-yl)-N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)propane-1,3-diamine | |
CAS RN |
1381786-85-1 |
Source


|
| Record name | N1-(7-chloroquinolin-4-yl)-N3-[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

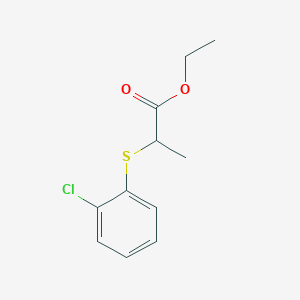
![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
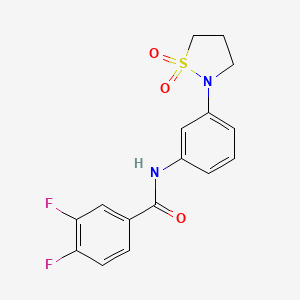
![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)
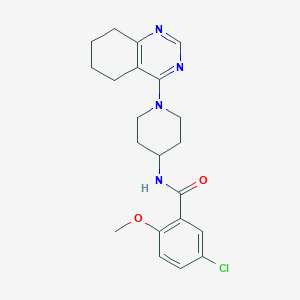
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)
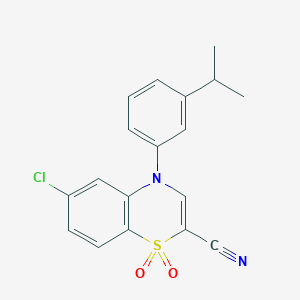
![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)


![(E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide](/img/structure/B2779691.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2779693.png)
